REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:13])[C:4]([CH3:12])([CH3:11])[CH2:5][O:6][Si](C)(C)C.[O:14]1[CH2:18][CH2:17][C:16](=O)[CH2:15]1.C([SiH](CC)CC)C.C([O-])(O)=O.[Na+]>[N+](C)([O-])=O>[CH3:1][O:2][C:3](=[O:13])[C:4]([CH3:12])([CH3:11])[CH2:5][O:6][CH:16]1[CH2:17][CH2:18][O:14][CH2:15]1 |f:3.4|
|
Name
|
2,2-Dimethyl-3-trimethylsilanyloxy-propionic acid methyl ester
|
Quantity
|
478 mg
|
Type
|
reactant
|
Smiles
|
COC(C(CO[Si](C)(C)C)(C)C)=O
|
Name
|
|
Quantity
|
168 mg
|
Type
|
reactant
|
Smiles
|
O1CC(CC1)=O
|
Name
|
FeCl3
|
Quantity
|
16 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C
|
Name
|
|
Quantity
|
0.374 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the reaction was extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give a pale liquid
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography on silica gel using 30% ethyl acetate in hexanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(COC1COCC1)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 353 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |